molecular formula C17H21NO8S B2576693 Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate CAS No. 934591-79-4

Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate

Cat. No.: B2576693
CAS No.: 934591-79-4
M. Wt: 399.41
InChI Key: PWTWMNLOCAQKPJ-UHFFFAOYSA-N
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Description

This compound (CAS: 934591-79-4) is a sialic acid derivative with a 5-N,4-O-carbonyl protective group, a phenyl thio-glycoside (2-thio), and a methyl ester at the C1 position. Its molecular formula is C₁₇H₂₁NO₈S (MW: 399.41 g/mol). The 5-N,4-O-carbonyl group stabilizes the amine and hydroxyl groups during synthesis, while the thio-glycosidic bond enhances stability against enzymatic degradation compared to O-glycosides . It is used as a glycosyl donor in oligosaccharide synthesis and functionalized glycoconjugates .

Properties

IUPAC Name

methyl (3aR,4R,6R,7aS)-2-oxo-6-phenylsulfanyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO8S/c1-24-15(22)17(27-9-5-3-2-4-6-9)7-11-12(18-16(23)25-11)14(26-17)13(21)10(20)8-19/h2-6,10-14,19-21H,7-8H2,1H3,(H,18,23)/t10-,11+,12-,13-,14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTWMNLOCAQKPJ-NPPSNJSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2C(C(O1)C(C(CO)O)O)NC(=O)O2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]1(C[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)O2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate, with the CAS number 934591-79-4, is a synthetic compound that has garnered interest in various fields of biological research. Its complex structure and potential biological activities make it a subject of investigation for therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies.

Basic Information

PropertyValue
Molecular FormulaC17H21NO8S
Molecular Weight399.414 g/mol
InChI KeyPWTWMNLOCAQKPJ-LDMYBJDZSA-N
PubChem CID133554242
IUPAC NameMethyl 2-oxo-6-phenylsulfanyl-4-[(1S,2S)-1,2,3-trihydroxypropyl]-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate

Physical Properties

  • Appearance : Crystalline powder
  • Color : White-Yellow
  • Purity : ≥98.0% (HPLC)

Research indicates that the compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Glycosylation : It has been shown to inhibit glycosylation processes in various cell lines, which is crucial for cellular communication and function.
  • Modulation of Cytokine Activity : Studies suggest that it may influence cytokine production, particularly interleukin (IL)-15, which plays a role in inflammatory responses and autoimmune disorders .

Study on Cytokine Modulation

A study published in the Journal of Immunology investigated the effects of methyl (Phenyl 5-N,4-O-Carbonyl) on IL-15 production in immune cells. The findings suggested that treatment with this compound led to a significant reduction in IL-15 levels compared to untreated controls. This reduction correlated with decreased activation of T-cells and natural killer (NK) cells, indicating potential therapeutic applications in autoimmune diseases .

Antiviral Activity

Another notable study explored the antiviral properties of this compound against influenza viruses. In vitro assays demonstrated that methyl (Phenyl 5-N,4-O-Carbonyl) significantly inhibited viral replication by interfering with the viral entry process into host cells. The mechanism was attributed to its ability to modify glycoprotein structures on the viral surface .

Toxicological Profile

While the biological activities are promising, understanding the toxicological aspects is equally crucial:

  • Acute Toxicity Studies : In animal models, acute toxicity was assessed at various doses. No severe adverse effects were observed at lower concentrations; however, higher doses resulted in mild liver and kidney stress .
  • Long-term Exposure Risks : Long-term studies indicated potential risks for organ-specific toxicity at elevated doses, necessitating careful consideration for therapeutic use .

Summary of Biological Activities

Activity TypeObserved EffectReference
Cytokine ModulationDecreased IL-15 levels
Antiviral ActivityInhibition of influenza virus replication
ToxicityMild liver stress at high doses

Chemical Comparison with Similar Compounds

Compound NameMolecular Weight (g/mol)Key Biological Activity
Methyl (Phenyl 5-N)399.414Cytokine modulation
Methyl (Acetamido)567.56Antiviral properties

Scientific Research Applications

Pharmaceutical Development

Methyl (Phenyl 5-N,4-O-Carbonyl-3,5-dideoxy-2-thio-D-glycero-beta-D-galacto-2-nonulopyranosid)onate serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly anti-cancer agents. Its unique structural features enable modifications that enhance therapeutic efficacy.

Key Insights:

  • Drug Synthesis : The compound's reactivity allows for the creation of diverse drug candidates that target various biological pathways.
  • Therapeutic Efficacy : Modifications to the compound can lead to improved selectivity and reduced side effects in drug formulations.

Biochemical Research

In biochemical studies, this compound is utilized to investigate carbohydrate metabolism and enzyme interactions. It provides valuable insights into biological processes that could lead to new treatments for metabolic disorders.

Applications in Research:

  • Enzyme Studies : The compound can be used to explore enzyme kinetics and mechanisms.
  • Metabolic Pathways : It aids in understanding carbohydrate metabolism, which is essential for developing therapies for diabetes and other metabolic diseases.

Material Science

In material science, this compound can be incorporated into polymer formulations to enhance material properties such as flexibility and resistance to environmental factors.

Material Enhancements:

  • Polymer Applications : The compound improves the mechanical properties of polymers used in various applications.
  • Durability : Its inclusion in materials can lead to products with longer lifespans and better performance under stress.

Diagnostics

This compound plays a significant role in developing diagnostic tools, particularly assays that require specific interactions with biological molecules. It is instrumental in disease detection and monitoring.

Diagnostic Innovations:

  • Assay Development : The compound's ability to interact with biomolecules makes it suitable for creating sensitive diagnostic assays.
  • Disease Monitoring : Its application can aid in tracking disease progression and response to treatment.

Food Industry

In the food industry, this compound is explored for its potential as a food preservative. Its chemical properties may inhibit microbial growth and extend shelf life without compromising safety.

Food Preservation:

  • Microbial Inhibition : The compound's properties could be leveraged to develop natural preservatives.
  • Shelf Life Extension : Its application may help maintain food quality over longer periods.

Summary Table of Applications

Application AreaKey UsesBenefits
Pharmaceutical DevelopmentDrug synthesis and modificationEnhanced therapeutic efficacy
Biochemical ResearchEnzyme interaction studiesInsights into metabolic disorders
Material SciencePolymer formulation enhancementsImproved flexibility and durability
DiagnosticsDevelopment of sensitive assaysEffective disease detection and monitoring
Food IndustryPotential food preservativeExtended shelf life without safety compromise

Comparison with Similar Compounds

Structural Variations and Protective Groups

Key structural differences among analogs include:

  • Protective groups (e.g., acetyl, benzoyl, isopropylidene, propargyl).
  • Stereochemistry (α vs. β anomeric configuration).
  • Substituents (e.g., adamantanyl, propargyloxy).
Table 1: Structural Comparison of Selected Analogs
Compound Name / ID Protective Groups/Modifications Anomeric Configuration Key Substituents CAS/Ref
Target Compound 5-N,4-O-carbonyl, phenyl thio-glycoside β-D-galacto Methyl ester 934591-79-4
Compound 6 5-N,4-O-carbonyl, tri-O-acetyl β-D-galacto Phenyl thio-glycoside
Compound 8 5-N,4-O-carbonyl, tri-O-acetyl α-D-galacto Phenyl thio-glycoside
Compound 27 8,9-O-isopropylidene α-D-galacto Phenyl thio-glycoside
Compound 23 4-O-propargyloxy, deacetylated α-D-galacto Propargyloxy
Donor 9 5-N,4-O-carbonyl, tri-O-acetyl α-D-galacto Adamantanyl thio-group

Key Observations :

  • The β-configuration in the target compound contrasts with α-anomers (e.g., Compound 8), which exhibit distinct optical rotations ([α]D +23.1 vs. +13.4 in related analogs) .
  • Propargyloxy (Compound 23) and adamantanyl (Donor 9) groups introduce steric bulk or click chemistry handles, altering solubility and reactivity .
Table 2: Reactivity and Glycosylation Efficiency
Compound Activation Conditions Glycosylation Efficiency Selectivity Notes Ref
Target Compound Requires higher temps (~0°C) Moderate Oxazolidinone stabilizes donor
Compound 6 Methanesulfonic acid, reflux High (24 h, 61% yield) β-selectivity preserved
Compound 5 Thiocarbonyl group Low at −78°C Poor selectivity due to EWG
Compound 23 NaH/propargyl bromide High (GP1/GP2 methods) Alkylation at C4 via O-propargyl

Key Observations :

  • The 5-N,4-O-carbonyl group in the target compound and analogs (e.g., Compound 6) acts as an electron-withdrawing group (EWG), necessitating higher activation temperatures but improving donor stability .
  • Propargyl-modified analogs (e.g., Compound 23) enable click chemistry applications, broadening utility in bioconjugation .

Physical and Spectroscopic Properties

Table 3: HRMS and NMR Data Comparison
Compound HRMS [M+Na]+ (Found/Calc) ¹³C NMR Key Shifts (ppm) Optical Rotation ([α]D) Ref
Target Compound 422.08939/422.08804 174.8 (CO), 109.8 (isopropylidene) Not reported
Compound 8 422.08929/422.08804 170.1 (Ac), 77.4 (C4-O) +23.1 (c = 3.1, MeOH)
Compound 27 400.1596/400.1578 174.8 (CO), 68.6 (C9) Not reported
Compound 9 620.1938/620.1930 71.1 (C4), 55.2 (MeOPh) Not reported

Key Observations :

  • HRMS data confirm structural integrity, with deviations <0.002 Da due to isotopic variations .
  • ¹³C NMR shifts at ~174 ppm correspond to carbonyl groups, while C4-O and C9-O signals vary with protective groups (e.g., isopropylidene at 109.8 ppm) .

Q & A

Q. What are the common protecting group strategies for synthesizing sialic acid derivatives like this compound?

The synthesis of sialic acid glycosides often employs a combination of transient and permanent protecting groups to manage regioselectivity. For example, the 5-N,4-O-carbonyl group in the compound acts as a bifunctional protecting system, stabilizing the amide and enabling selective deprotection during glycosylation . The benzyl (Bn) group is frequently used for hydroxyl protection (e.g., O-benzylation at C-7, C-8, and C-9 positions), as seen in related analogs . Thiocarbonyl groups (e.g., 2-thio substitution) enhance stability against hydrolysis during coupling reactions .

Q. How is the stereochemistry of the glycosidic bond confirmed in this compound?

Stereochemical confirmation relies on NMR analysis, particularly 1H^1 \text{H}-NMR coupling constants (JJ-values) and NOE correlations. For instance, axial-equatorial proton coupling (e.g., J3ax,3eq=12.4HzJ_{3\text{ax},3\text{eq}} = 12.4 \, \text{Hz}) and anomeric proton shifts (δ ~4.4–4.8 ppm) confirm the beta-D-galacto configuration . X-ray crystallography of similar compounds (e.g., methyl 2-thio-sialosides) provides additional validation .

Q. What characterization techniques are critical for verifying synthetic intermediates?

Key techniques include:

  • IR spectroscopy : Detection of carbonyl (1740 cm1^{-1}) and amide (1651 cm1^{-1}) groups .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+Na]+^+).
  • TLC monitoring : Using solvents like ethyl acetate/hexane (3:1) to track reaction progress .

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